molecular formula C6H6N2O4 B12882660 3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide

3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide

Cat. No.: B12882660
M. Wt: 170.12 g/mol
InChI Key: AGXIYCPWEWSCMG-UHFFFAOYSA-N
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Description

3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide is an organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide typically involves the reaction of maleic anhydride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy or amino derivatives .

Scientific Research Applications

3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

3-methoxy-2,5-dioxopyrrole-1-carboxamide

InChI

InChI=1S/C6H6N2O4/c1-12-3-2-4(9)8(5(3)10)6(7)11/h2H,1H3,(H2,7,11)

InChI Key

AGXIYCPWEWSCMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(C1=O)C(=O)N

Origin of Product

United States

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